![molecular formula C11H20BNO4 B13523694 (3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(tert-butoxy)carbonyl]-3-azabicyclo[410]heptan-6-yl}boronic acid is a boronic acid derivative with a unique bicyclic structure
Preparation Methods
The synthesis of {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid typically involves multiple steps. One common route includes the formation of the bicyclic core followed by the introduction of the boronic acid moiety. The reaction conditions often involve the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to ensure selective reactions at specific sites. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, often facilitated by catalysts like palladium in Suzuki coupling reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making this compound a candidate for drug development targeting diseases involving protease activity.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes like proteases. The bicyclic structure may also contribute to the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar compounds to {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid include other boronic acids and boronate esters. These compounds share the boronic acid functional group but differ in their structural frameworks. For example, dichloroanilines are a class of compounds with aniline rings substituted with chlorine atoms, which also have applications in organic synthesis and medicinal chemistry . The uniqueness of {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}boronic acid lies in its bicyclic structure, which may offer advantages in terms of stability and specificity in its applications.
Properties
Molecular Formula |
C11H20BNO4 |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO4/c1-10(2,3)17-9(14)13-5-4-11(12(15)16)6-8(11)7-13/h8,15-16H,4-7H2,1-3H3 |
InChI Key |
OVSGIHAMFRTZTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C12CCN(CC1C2)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


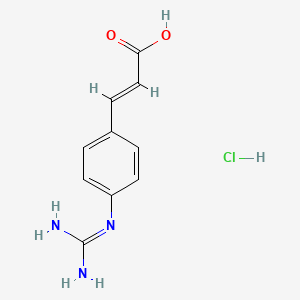
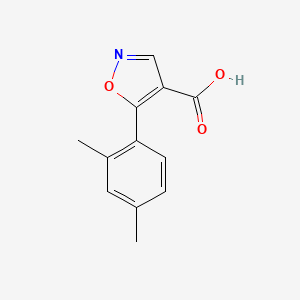
![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
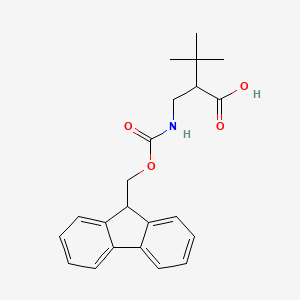
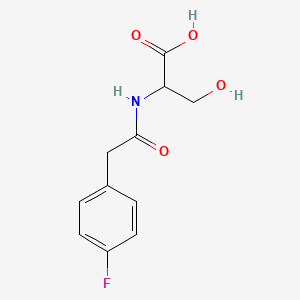
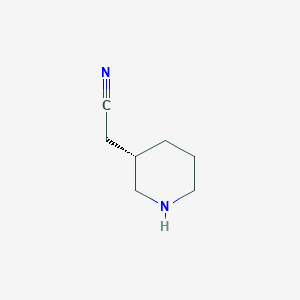

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
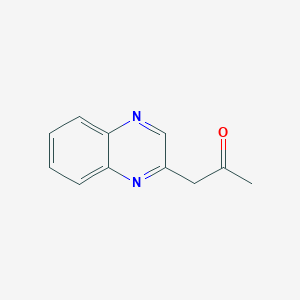
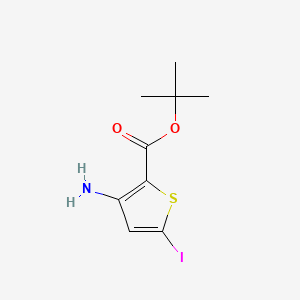

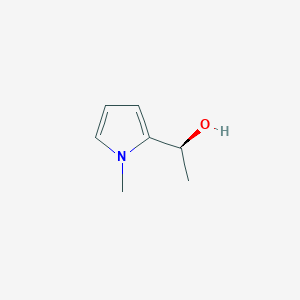
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
